

Kinase Selectivity Profiling of 1-Carbamoylpiperidine-3-carboxylic acid: A Comparative Guide

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Compound of Interest

Compound Name: 1-Carbamoylpiperidine-3-carboxylic acid

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Disclaimer: Publicly available experimental data on the kinase selectivity of **1-Carbamoylpiperidine-3-carboxylic acid** is limited. This guide provides a framework for evaluating its potential as a kinase inhibitor, including detailed experimental protocols and comparative data presentation templates. The information herein is intended to guide research and not to represent established findings for this specific compound.

Introduction

1-Carbamoylpiperidine-3-carboxylic acid is a small molecule featuring a piperidine scaffold, a common motif in many biologically active compounds. Its potential as a kinase inhibitor is of interest due to the prevalence of piperidine and carboxylic acid groups in known kinase-targeting drugs. Kinase inhibitors are a critical class of therapeutics, particularly in oncology, and their efficacy is often dictated by their selectivity profile across the human kinome. A highly selective inhibitor targets a specific kinase or a small subset of kinases, minimizing off-target effects and associated toxicities. This guide outlines the methodologies to profile the selectivity of **1-Carbamoylpiperidine-3-carboxylic acid** and presents a template for comparing its activity against other hypothetical kinase inhibitors.

Comparative Kinase Inhibition Profile (Hypothetical Data)

The following table is a template illustrating how the kinase inhibition data for **1-Carbamoylpiperidine-3-carboxylic acid**, if determined, would be compared against other reference kinase inhibitors. The data presented are for illustrative purposes only.

Kinase Target	1-Carbamoylpiperidine-3-carboxylic acid (IC ₅₀ , μM)	Compound A (IC ₅₀ , μM)	Compound B (IC ₅₀ , μM)
Tyrosine Kinases			
EGFR	> 100	0.05	15.2
VEGFR2	25.3	0.12	> 100
PDGFR β	30.1	0.08	78.5
Abl	> 100	2.5	0.02
Src	45.8	1.5	0.5
Serine/Threonine Kinases			
AKT1	15.7	> 50	2.3
CDK2	> 100	10.5	0.1
ROCK1	5.2	8.2	1.1
PKA	80.4	> 50	25.6
MEK1	> 100	0.01	> 100

Experimental Protocols

A comprehensive kinase selectivity profile is typically generated using in vitro enzymatic assays. Below is a detailed protocol for a common method.

Kinase Selectivity Screening via In Vitro Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **1-Carbamoylpiperidine-3-carboxylic acid** against a panel of purified kinases.

Materials:

- **1-Carbamoylpiperidine-3-carboxylic acid** (test compound)
- Reference kinase inhibitors (e.g., Staurosporine as a broad-spectrum inhibitor)
- Purified recombinant human kinases
- Specific peptide or protein substrates for each kinase
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or equivalent)
- 384-well assay plates
- Plate reader capable of luminescence or fluorescence detection

Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of **1-Carbamoylpiperidine-3-carboxylic acid** in 100% DMSO.
 - Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
- Assay Reaction:

- Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 µL of the kinase/substrate mixture to each well.
- Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
- Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate competitive inhibition assessment.
- Incubate the reaction for 60 minutes at 30°C.

• Signal Detection:

- Stop the kinase reaction and detect the remaining ATP (or ADP produced) using a suitable detection reagent according to the manufacturer's instructions. For example, using the ADP-Glo™ assay, add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence signal using a plate reader.

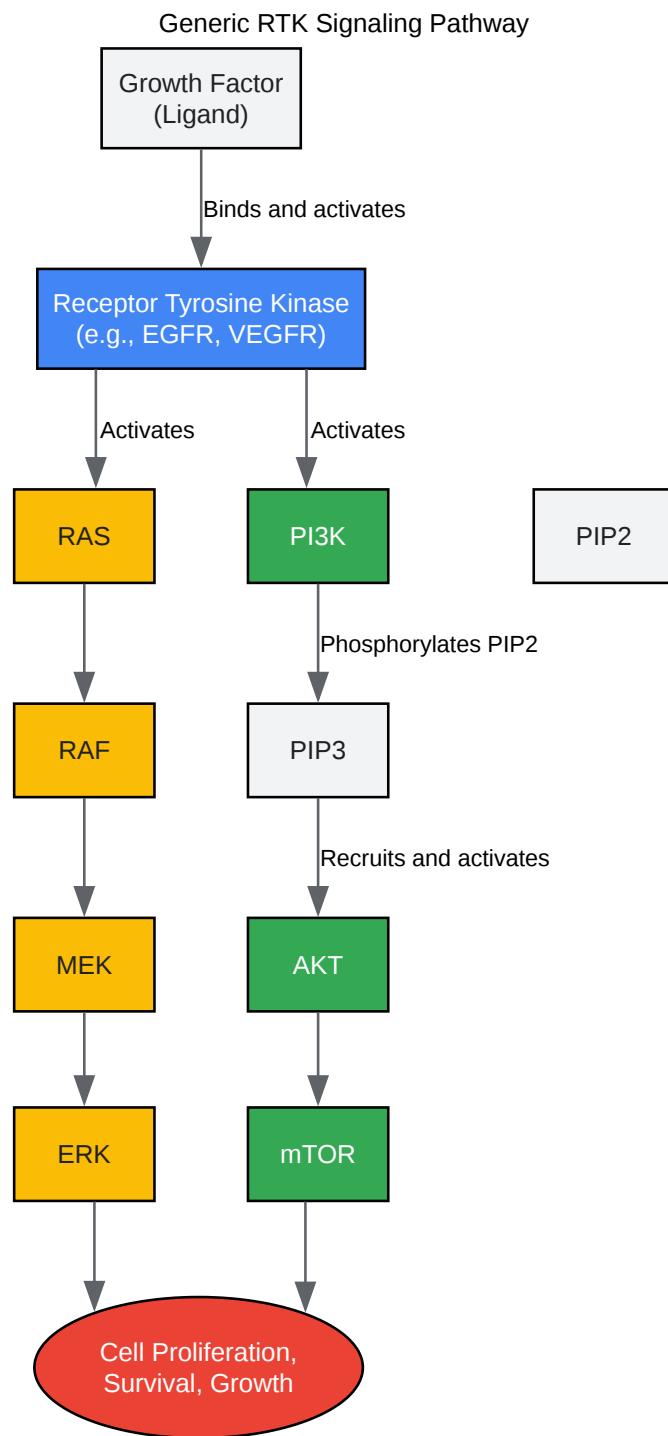
• Data Analysis:

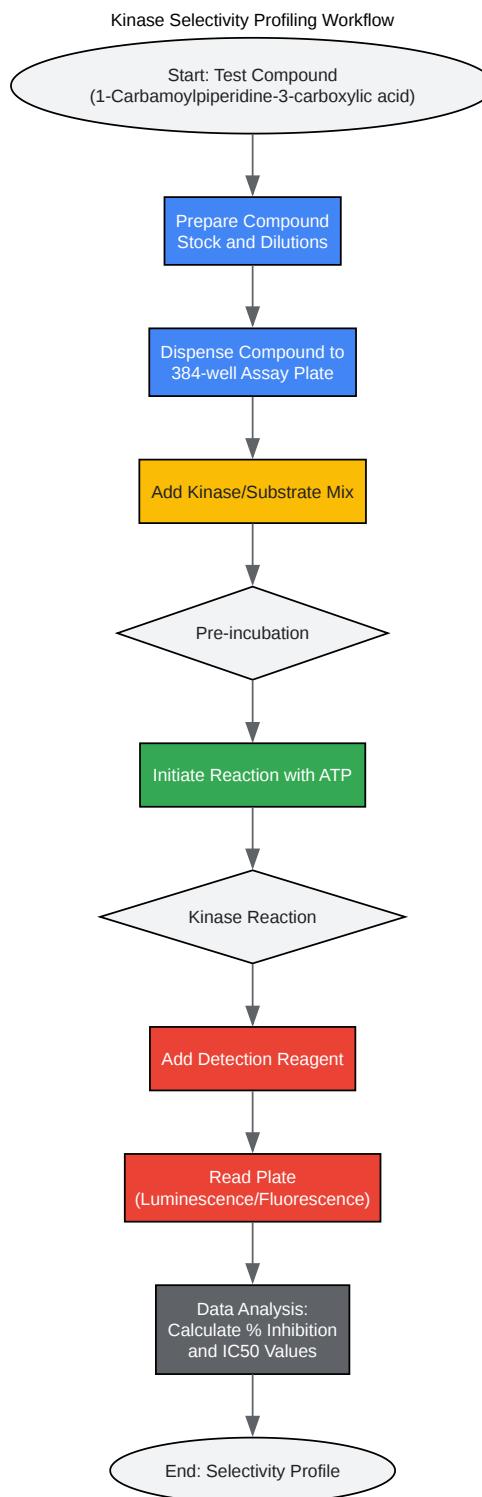
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for kinase inhibitors.





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